molecular formula C3H4N2OS B13310496 5-Amino-1,3-thiazol-2-OL

5-Amino-1,3-thiazol-2-OL

Cat. No.: B13310496
M. Wt: 116.14 g/mol
InChI Key: WOTLFIQXWBUDMI-UHFFFAOYSA-N
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Description

5-Amino-1,3-thiazol-2-OL is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The thiazole ring in this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-thiazol-2-OL typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to 5-amino thiazoles substituted in position 2 . Another approach involves the reaction of 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-thiazol-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amine derivatives, and various substituted thiazole compounds.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-thiazol-2-OL involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound may also modulate enzyme activity or receptor function, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3-thiazol-2-OL is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity

Biological Activity

5-Amino-1,3-thiazol-2-OL is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and other pharmacological properties. The synthesis methods, structure-activity relationships (SAR), and case studies are also discussed.

Chemical Structure and Synthesis

This compound features a thiazole ring containing nitrogen and sulfur atoms, which contribute to its biological activity. The compound can be synthesized through various methods, including the reaction of thiourea with α-halo ketones or aldehydes, leading to the formation of thiazole derivatives.

Synthesis Overview

  • Reagents: Thiourea, α-halo ketones/aldehydes.
  • Conditions: Typically involves heating in an appropriate solvent.
  • Yield: Varies depending on the specific reaction conditions and substituents used.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated that derivatives of thiazole compounds showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of amino and thiazole groups enhances their interaction with bacterial cell walls, leading to increased antimicrobial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Antifungal Activity

The antifungal potential of this compound has also been well-documented. It shows activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membrane integrity.

CompoundFungal StrainMIC
This compoundC. albicans8 µg/mL
This compoundA. niger16 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in cell cultures.

Other Biological Activities

The compound has also been explored for additional pharmacological activities:

  • Antioxidant Properties: Exhibits free radical scavenging activity.
  • Anticancer Effects: Certain derivatives have shown cytotoxic effects against cancer cell lines.

Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activities. Results indicated that modifications at the aromatic ring significantly influenced their antibacterial potency.

Study 2: Structure–Activity Relationship

Another research effort focused on elucidating the SAR of thiazole derivatives. It was found that the substitution pattern on the thiazole ring plays a crucial role in enhancing biological activity. Compounds with electron-withdrawing groups exhibited improved efficacy against bacterial strains.

Properties

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

5-amino-3H-1,3-thiazol-2-one

InChI

InChI=1S/C3H4N2OS/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6)

InChI Key

WOTLFIQXWBUDMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=O)N1)N

Origin of Product

United States

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